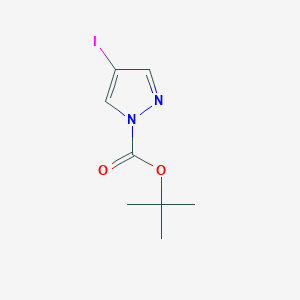
1,2-Bis(fosfino)benceno
Descripción general
Descripción
1,2-Bis(phosphino)benzene, also known as o-phenylenebis(phosphine), is an organophosphorus compound with the molecular formula C6H8P2. This compound is characterized by the presence of two phosphino groups attached to adjacent carbon atoms on a benzene ring. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it a valuable compound in coordination chemistry and catalysis.
Aplicaciones Científicas De Investigación
1,2-Bis(phosphino)benzene has numerous applications in scientific research:
Catalysis: It is widely used as a ligand in homogeneous catalysis.
Synthesis of Luminescent Materials: The compound can chelate copper(I) halides, forming complexes with interesting luminescent properties, potentially useful in the development of light-emitting devices.
N-Formylation of Amines: It forms complexes with copper that act as efficient catalysts for the formylation of various amines.
Mecanismo De Acción
Target of Action
1,2-Bis(phosphino)benzene, also known as 1,2-Bis(diphenylphosphino)benzene (DPPB), is primarily used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes . The primary targets of DPPB are therefore these copper(I) halide complexes.
Mode of Action
DPPB interacts with its targets by acting as a chelating ligand. A chelating ligand is a substance whose atoms can form multiple bonds to a single metal ion. In the case of DPPB, it forms a complex with copper(I) halide, enhancing the luminescence of the resulting complex .
Biochemical Pathways
It is known that dppb plays a crucial role in the β-boration of α, β-unsaturated amide, a process that is catalyzed by a copper-1,2-bis(diphenylphosphino)benzene catalyst .
Pharmacokinetics
It is known that dppb is a solid at room temperature and is insoluble in water . This suggests that its bioavailability may be limited, and it may require specific delivery methods to reach its target sites effectively.
Result of Action
The primary result of DPPB’s action is the enhancement of the luminescence of copper(I) halide complexes . This property makes DPPB useful in various applications, including the development of luminescent materials and the study of photophysical processes.
Action Environment
The action of DPPB is influenced by several environmental factors. For instance, DPPB is air-sensitive, suggesting that its stability and efficacy may be affected by exposure to air . Furthermore, the reaction conditions, such as temperature and solvent, can also influence the effectiveness of DPPB as a ligand .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(phosphino)benzene can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.
Reduction of Phosphine Oxides: Another method involves the reduction of phosphine oxides.
Industrial Production Methods
Industrial production of 1,2-bis(phosphino)benzene typically involves large-scale reactions using halogenophosphines and organometallic reagents. The reaction conditions are carefully controlled to ensure high yields and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(phosphino)benzene undergoes various chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to form phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.
Coordination: As a bidentate ligand, it can coordinate with transition metals to form stable complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other strong oxidizing agents.
Substitution: Alkyl halides in the presence of a base.
Coordination: Transition metal salts in an inert atmosphere.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Quaternary Phosphonium Salts: Formed from nucleophilic substitution reactions.
Metal Complexes: Formed from coordination reactions with transition metals.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Similar in structure but with phenyl groups attached to the phosphino groups.
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Known for its high selectivity in alkoxycarbonylation reactions.
1,2,4-Tris(dichlorophosphino)benzene: Contains three phosphino groups and is used in the synthesis of coordination polymers and metal-organic frameworks.
Uniqueness
1,2-Bis(phosphino)benzene is unique due to its simple structure and high reactivity. Its ability to form stable complexes with a wide range of transition metals makes it a versatile ligand in various catalytic applications. Additionally, its relatively straightforward synthesis and availability make it a popular choice in research and industrial applications.
Propiedades
IUPAC Name |
(2-phosphanylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8P2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFDVEXWZZOMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)P)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402181 | |
| Record name | 1,2-Phenylenebisphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80510-04-9 | |
| Record name | 1,2-Phenylenebisphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(phosphino)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2-bis(phosphino)benzene ligands attractive for coordination chemistry?
A1: 1,2-Bis(phosphino)benzene ligands are bidentate ligands, meaning they can bind to a metal center through both phosphorus atoms [, , ]. This chelating ability leads to the formation of stable metal complexes. Additionally, the substituents on the phosphorus atoms can be easily modified, allowing for fine-tuning of the steric and electronic properties of the ligand [, ]. This tunability is crucial for optimizing the catalytic activity and selectivity of metal complexes.
Q2: Can you provide an example of how 1,2-bis(phosphino)benzene derivatives are synthesized?
A2: One study [] describes a palladium-catalyzed method for synthesizing 1,2-bis(phosphino)benzene derivatives. This method utilizes readily available ortho-substituted aryl bromides and diphenylphosphine to create the desired products. The researchers found that using a bulky, electron-rich diphosphine ligand, such as 1,1′-bis-diisopropylphosphino-ferrocene, along with diphenylphosphine and DABCO as the base, led to high yields of the desired 1,2-bis(phosphino)benzene derivatives.
Q3: How do the structural features of 1,2-bis(phosphino)benzene influence its coordination behavior?
A3: The two phosphorus atoms in 1,2-bis(phosphino)benzene are located in close proximity due to the rigid benzene backbone [, ]. This fixed geometry enforces a specific bite angle when the ligand coordinates to a metal center. The bite angle, which is the angle formed between the two phosphorus atoms and the metal center, plays a significant role in determining the reactivity and selectivity of the resulting metal complex.
Q4: Are there alternative ligands similar to 1,2-bis(phosphino)benzene?
A4: Yes, researchers are exploring alternatives to the classic 1,2-bis(phosphino)benzene framework. One study [] highlights the development of unsymmetrical 1,2-bis(phosphino)pyrrole ligands. These ligands offer a similar steric profile to their benzene counterparts but with weaker electron-donating properties. This difference in electronic properties can lead to altered reactivity in catalytic applications.
Q5: Can you provide an example of 1,2-bis(phosphino)benzene ligands being used in the synthesis of macrocycles?
A5: Researchers have successfully utilized a manganese(I) template and 1,2-bis(phosphino)benzene derivatives to construct nine-membered 1,4,7-triphosphamacrocycles []. This approach takes advantage of the coordination chemistry of the unit and the reactivity of coordinated phosphides with electrophilic ortho-fluorophenyl substituents on adjacent pnictide donors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















